
The Linchpin of Adhesion: α-Parvin's Critical
Role in Focal Adhesion Assembly

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Parvine

Cat. No.: B6181484 Get Quote

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development

professionals detailing the integral function of α-parvin in the molecular architecture of focal

adhesions. This document elucidates the signaling pathways, protein-protein interactions, and

experimental methodologies crucial for understanding its role in cell adhesion and migration.

Focal adhesions are complex, dynamic structures essential for cell-extracellular matrix (ECM)

interactions, influencing cell motility, proliferation, and survival. At the heart of these critical

cellular junctions lies α-parvin, an adaptor protein that plays a pivotal role in linking integrin

receptors to the actin cytoskeleton. This guide provides an in-depth analysis of α-parvin's

function in focal adhesion assembly, supported by quantitative data, detailed experimental

protocols, and visual representations of its molecular interactions.

The IPP Complex: A Core Component of Focal
Adhesions
Central to α-parvin's function is its role within the ILK-PINCH-Parvin (IPP) complex, a

heterotrimeric protein scaffold that is a cornerstone of focal adhesions.[1][2] This complex is

pre-assembled in the cytoplasm and recruited to sites of integrin-mediated cell-ECM contact.[3]

[4] Integrin-linked kinase (ILK), a pseudokinase, serves as the central scaffolding protein,

binding to both PINCH (a LIM domain-containing protein) and parvin.[5][6] This ternary complex
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is crucial for the structural integrity and signaling functions of focal adhesions.[2][3] Deletion of

ILK or PINCH-1 has been shown to block the maturation of focal adhesions.[4]

α-Parvin: The Bridge Between Integrins and the
Actin Cytoskeleton
α-Parvin directly contributes to the mechanical linkage between integrins and the actin

cytoskeleton.[3][5] It contains two calponin homology (CH) domains.[7][8] The C-terminal CH2

domain is particularly important, as it mediates interactions with several key focal adhesion

proteins, including ILK and paxillin.[7][9][10] Furthermore, α-parvin can directly bind to F-actin,

with a dissociation constant (Kd) of 8.4 ± 2.1 μM, an affinity comparable to many other actin-

binding proteins.[9][11][12] This direct interaction with the actin cytoskeleton is fundamental to

its role in stabilizing focal adhesions and regulating cell contractility.[1]

Key Interactions of α-Parvin in Focal Adhesion
Assembly
The function of α-parvin is dictated by its specific interactions with other focal adhesion

proteins. These interactions are crucial for the recruitment and localization of the IPP complex

and for downstream signaling events.

Interaction with Paxillin
Paxillin is a key scaffolding protein at focal adhesions, featuring several leucine-aspartic acid

(LD) motifs that serve as docking sites for other proteins.[7][10] The C-terminal CH2 domain of

α-parvin binds directly to the LD1, LD2, and LD4 motifs of paxillin.[9][10][13] This interaction is

vital for the early recruitment of the IPP complex to nascent focal adhesions.[7][10]

Interaction with ILK
The binding of α-parvin to the pseudokinase domain of ILK is essential for the formation of the

IPP complex.[5][9] This interaction is mutually exclusive with the binding of β-parvin to ILK,

suggesting a regulatory mechanism for the composition and function of the IPP complex.[9]

While α-parvin binding tends to increase ILK's contested kinase activity, β-parvin binding

represses it.[9]
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Quantitative Data on α-Parvin Interactions
The following tables summarize the available quantitative data on the binding affinities of α-

parvin and its homolog, β-parvin, with key focal adhesion components.

Interaction
Partner

Binding
Domain/Motif

Method Reported Kd Reference

F-actin
Full-length α-

parvin

Co-

sedimentation

assay

8.4 ± 2.1 μM [9][11][12]

Parvin Isoform
Paxillin LD
Motif

Method Reported Kd Reference

β-parvin LD1
Surface Plasmon

Resonance
27 μM [10][14]

β-parvin LD2
Surface Plasmon

Resonance
42 μM [10][14]

β-parvin LD4
Surface Plasmon

Resonance
73 μM [10][14]

Signaling Pathways Involving α-Parvin
α-Parvin is not merely a structural component but also an active participant in intracellular

signaling cascades that regulate cell survival and migration.

The PI3K/Akt Signaling Pathway
The IPP complex is implicated in the activation of the Akt/PKB signaling pathway, which is

crucial for cell survival.[3] α-parvin facilitates the membrane translocation of Akt/PKB, a

necessary step for its activation.[3] ILK, within the complex, can then directly phosphorylate

Akt/PKB at Serine-473, leading to its full activation.[3]

Regulation of Rho GTPases
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The parvins play a complex role in regulating Rho family GTPases, which are master regulators

of the actin cytoskeleton. α-parvin has been shown to suppress the activity of Rac1, a GTPase

that promotes lamellipodia formation and cell spreading.[9] This is in contrast to β-parvin, which

can promote cell spreading by activating Rac1 through its interaction with αPIX, a guanine

nucleotide exchange factor (GEF).[9][15] The ILK/α-parvin complex can also act as a

mechanosensor to downregulate RhoA signaling.[1]

Visualizing α-Parvin's Role in Focal Adhesion
Assembly
The following diagrams, generated using Graphviz, illustrate the key interactions and signaling

pathways involving α-parvin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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